molecular formula C10H23NO2 B15282303 (2S,3R)-2-Aminodecane-1,3-diol

(2S,3R)-2-Aminodecane-1,3-diol

Cat. No.: B15282303
M. Wt: 189.30 g/mol
InChI Key: ZIQYSFDTHJDFPW-VHSXEESVSA-N
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Description

(2S,3R)-2-Aminodecane-1,3-diol is a chiral organic compound with significant importance in various scientific fields It is characterized by its two stereocenters, which give it unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Aminodecane-1,3-diol can be achieved through several methods. One common approach involves the enantioselective reduction of a precursor molecule, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the reduction of a suitable precursor with a chiral borane reagent can yield the desired diol with high enantioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. These biological systems can be optimized to produce the compound in large quantities with high purity. The use of biocatalysts offers an environmentally friendly and cost-effective alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Aminodecane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

(2S,3R)-2-Aminodecane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Aminodecane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The (2S,3R) configuration of 2-Aminodecane-1,3-diol is unique due to its specific three-dimensional arrangement, which can result in distinct interactions with biological targets and different reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

(2S,3R)-2-aminodecane-1,3-diol

InChI

InChI=1S/C10H23NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h9-10,12-13H,2-8,11H2,1H3/t9-,10+/m0/s1

InChI Key

ZIQYSFDTHJDFPW-VHSXEESVSA-N

Isomeric SMILES

CCCCCCC[C@H]([C@H](CO)N)O

Canonical SMILES

CCCCCCCC(C(CO)N)O

Origin of Product

United States

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